molecular formula C24H31N3O5S B2608951 N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide CAS No. 921915-50-6

N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide

Cat. No.: B2608951
CAS No.: 921915-50-6
M. Wt: 473.59
InChI Key: HNQGSIHSRBQTMH-UHFFFAOYSA-N
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Description

N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C24H31N3O5S and its molecular weight is 473.59. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Compounds with structural features similar to the specified molecule have been explored for their potential in medicinal chemistry. For instance, sulfonamide-containing heterocycles have been evaluated for their antimicrobial and antimalarial activities. The study on antimalarial sulfonamides against COVID-19 highlights the utility of sulfonamide derivatives in drug discovery, demonstrating their potential reactivity and effectiveness against various diseases (Fahim & Ismael, 2021). Another study focused on the synthesis of heterocyclic compounds incorporating a biologically active sulfamoyl moiety, showcasing their antimicrobial potential (Darwish, 2014).

Synthetic Chemistry

In synthetic chemistry, these compounds serve as precursors or intermediates for the synthesis of various heterocyclic compounds. The work by Sedlák et al. (2003) on cyclisation reactions to produce imidazolines and thiazolines from thiopropanamides exemplifies the synthetic utility of such molecules in generating diverse heterocyclic frameworks (Sedlák, Drabina, & Hanusek, 2003).

Material Science

In material science, the incorporation of specific functional groups, such as sulfone and ether linkages, into polymeric structures has been studied. Mohamed and Fahmy (2009) synthesized wholly para-oriented aromatic polyamide-hydrazides, demonstrating the role of such compounds in enhancing the properties of polymers, like solubility and thermal stability (Mohamed & Fahmy, 2009).

Pharmacology

Compounds structurally related to the specified molecule have been investigated for their pharmacological properties, including their roles as carbonic anhydrase inhibitors, showcasing their potential applications in treating glaucoma, neuropathic pain, and other conditions (Altug et al., 2017).

Properties

IUPAC Name

N-[4-[[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S/c1-6-22(28)25-17-7-10-19(11-8-17)33(30,31)26-18-9-12-21-20(13-18)27(14-16(2)3)23(29)24(4,5)15-32-21/h7-13,16,26H,6,14-15H2,1-5H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQGSIHSRBQTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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